molecular formula C25H38O4 B106531 Ophiobolin B CAS No. 5601-74-1

Ophiobolin B

Cat. No.: B106531
CAS No.: 5601-74-1
M. Wt: 402.6 g/mol
InChI Key: SXRLPRKYTRWOES-PCQMDVLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Ophiobolin B plays a role in biochemical reactions, particularly in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 . It has been found that an unclustered oxidase, OblC Au, catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and this compound .

Cellular Effects

This compound has been observed to inhibit proton extrusion from maize coleoptiles . It also counteracts the biological activity of fusicoccin (FC), another terpenoid toxin produced by Fusicoccum amygdali, by inhibiting FC-promoted proton extrusion, potassium uptake, and cell enlargement .

Molecular Mechanism

The molecular mechanism of this compound involves the catalysis of dehydrogenation at the site of C16 and C17 of both ophiobolin F and this compound by an unclustered oxidase, OblC Au . This process is part of the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 .

Metabolic Pathways

This compound is involved in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102

Transport and Distribution

The intermediate ophiobolin C and final product ophiobolin K, which are related to this compound, could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth . This suggests that this compound may have a similar transport and distribution mechanism.

Subcellular Localization

It is known that related compounds, such as the intermediate ophiobolin C and final product ophiobolin K, could be transported into a space between the cell wall and membrane . This suggests that this compound may have a similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ophiobolin B can be synthesized using a bifunctional terpene synthase in Escherichia coli. The enzyme catalyzes both chain elongation and cyclization, leading to the production of this compound . Additionally, metabolic engineering strategies have been employed in Saccharomyces cerevisiae to enhance the expression of key biosynthetic genes and improve the supply of precursors and cofactors, achieving high yields of this compound .

Industrial Production Methods

Industrial production of this compound involves the use of engineered microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae. These methods leverage whole-cell biotransformation and metabolic engineering to optimize the production process and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Ophiobolin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit proton extrusion from maize coleoptiles and fusicoccin-promoted proton extrusion, potassium uptake, and cell enlargement .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target products .

Major Products Formed

The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, which exhibit different biological activities .

Properties

IUPAC Name

(1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRLPRKYTRWOES-PCQMDVLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-74-1
Record name Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiobolin B
Reactant of Route 2
Ophiobolin B
Reactant of Route 3
Ophiobolin B
Reactant of Route 4
Ophiobolin B
Reactant of Route 5
Ophiobolin B
Reactant of Route 6
Ophiobolin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.